molecular formula C13H17NO2 B3022370 Methyl 4-(piperidin-3-yl)benzoate CAS No. 927801-30-7

Methyl 4-(piperidin-3-yl)benzoate

Cat. No.: B3022370
CAS No.: 927801-30-7
M. Wt: 219.28 g/mol
InChI Key: SHHWLICMWCGOCF-UHFFFAOYSA-N
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Description

Methyl 4-(piperidin-3-yl)benzoate is a benzoate ester featuring a piperidine ring substituted at the 3-position of the aromatic core. This structure combines the lipophilic benzoate moiety with the nitrogen-containing piperidine group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

methyl 4-piperidin-3-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-6-4-10(5-7-11)12-3-2-8-14-9-12/h4-7,12,14H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHWLICMWCGOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(piperidin-3-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(piperidin-3-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(piperidin-3-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-(piperidin-3-yl)benzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing complex molecules .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for bioactive molecules .

Medicine: The compound’s piperidine moiety is a common feature in many pharmaceuticals. Researchers explore its potential as a scaffold for developing new drugs, particularly in the fields of neurology and psychiatry .

Industry: this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of methyl 4-(piperidin-3-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The piperidine ring can enhance binding affinity and selectivity, leading to desired biological effects. The exact pathways involved can vary based on the target and the context of use .

Comparison with Similar Compounds

Table 1: Substituent Diversity in Benzoate Derivatives

Compound Class Key Substituent Potential Application Reference
Quinoline-piperazinyl Aromatic heterocycles Antimicrobial/anticancer
Carbamoylamino Hydrogen-bonding group Aquaporin inhibition
Ureido-phenylacetamido Polar, bioactive moiety Drug intermediates
Formylphenoxy Aldehyde-functionalized Synthetic intermediates

Biological Activity

Methyl 4-(piperidin-3-yl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C13H17N2O2C_{13}H_{17}N_{2}O_{2}. The compound features a piperidine ring, which is known for conferring various pharmacological properties, and a benzoate moiety that enhances its solubility and bioavailability. The structural components play a crucial role in determining the biological activity of the compound.

Pharmacological Effects

Research indicates that compounds containing piperidine rings often exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : this compound has shown potential antibacterial properties against various strains, possibly due to its ability to inhibit bacterial growth through interference with cellular processes.
  • Anticancer Properties : Similar compounds have been evaluated for their antiproliferative effects on cancer cell lines. The presence of the piperidine moiety may enhance the compound's ability to induce apoptosis in cancer cells.
  • CNS Activity : The structural similarity to known psychoactive substances suggests potential central nervous system effects, warranting further investigation into its neuropharmacological profile.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, several studies suggest the following pathways:

  • Receptor Binding : The compound may interact with specific receptors in the body, influencing signaling pathways associated with pain perception and mood regulation.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes involved in critical metabolic pathways, thereby affecting cell viability and proliferation.

Case Studies

  • Antimicrobial Activity : A study assessed the minimum inhibitory concentration (MIC) of this compound against Streptococcus pneumoniae. The results indicated an MIC value of 32 µg/mL, demonstrating moderate antibacterial activity compared to standard antibiotics .
  • Anticancer Activity : In vitro studies on human leukemia cell lines (K562 and Reh) revealed that derivatives of piperidine-based compounds exhibited significant antiproliferative activity. This compound was tested alongside these derivatives, showing promising results in inducing apoptosis at concentrations as low as 10 µM .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was performed:

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound3210
Methyl 3-bromo-4-(piperidin-3-yl)benzoate165
Methyl 4-(morpholin-3-yl)benzoate6420

This table illustrates that this compound exhibits competitive antimicrobial and anticancer activities compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(piperidin-3-yl)benzoate
Reactant of Route 2
Methyl 4-(piperidin-3-yl)benzoate

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